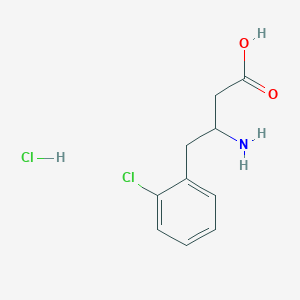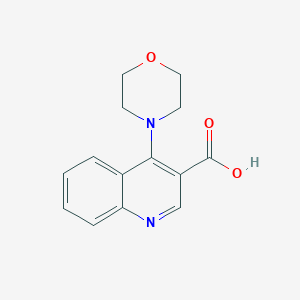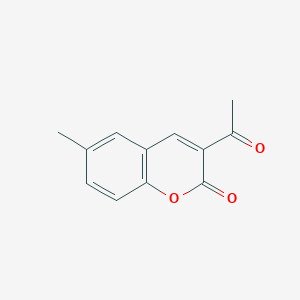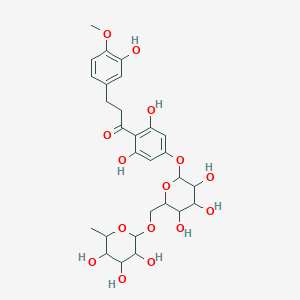
b-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-,2,3,4,6-tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
b-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-,2,3,4,6-tetraacetate: is a complex organic compound that belongs to the class of glycosylamines This compound is characterized by the presence of a galactopyranosylamine moiety linked to a triphenylphosphoranylidene group, with acetyl groups at the 2, 3, 4, and 6 positions of the galactopyranosyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of b-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-,2,3,4,6-tetraacetate typically involves multiple steps:
Formation of the Galactopyranosylamine Core: This step involves the reaction of galactose with an amine to form the galactopyranosylamine. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions.
Introduction of the Triphenylphosphoranylidene Group: The galactopyranosylamine is then reacted with triphenylphosphine and a suitable halide to introduce the triphenylphosphoranylidene group. This step often requires the use of an inert atmosphere and specific solvents to ensure the stability of the intermediate compounds.
Acetylation: Finally, the compound undergoes acetylation at the 2, 3, 4, and 6 positions. This is typically achieved using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization, filtration, and chromatography are crucial to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.
Reduction: Reduction reactions can target the triphenylphosphoranylidene group, converting it to a phosphine oxide.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetyl groups under basic conditions.
Major Products
Oxidation: Oximes, nitroso derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, b-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-,2,3,4,6-tetraacetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with enzymes and other biomolecules. It can serve as a model compound for understanding glycosylation processes and the role of glycosylamines in biological systems.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the field of enzyme inhibitors and glycosylation-related disorders.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of b-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-,2,3,4,6-tetraacetate involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can inhibit or modify the activity of these enzymes, leading to changes in cellular processes. The triphenylphosphoranylidene group may also play a role in stabilizing the compound and facilitating its interaction with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- b-D-Glucopyranosylamine, N-(triphenylphosphoranylidene)-,2,3,4,6-tetraacetate
- b-D-Mannopyranosylamine, N-(triphenylphosphoranylidene)-,2,3,4,6-tetraacetate
Uniqueness
Compared to similar compounds, b-D-Galactopyranosylamine, N-(triphenylphosphoranylidene)-,2,3,4,6-tetraacetate is unique due to the specific arrangement of its functional groups, which can lead to different reactivity and interaction profiles. Its galactopyranosylamine core provides distinct biological and chemical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C32H34NO9P |
|---|---|
Molekulargewicht |
607.6 g/mol |
IUPAC-Name |
[3,4,5-triacetyloxy-6-[(triphenyl-λ5-phosphanylidene)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C32H34NO9P/c1-21(34)38-20-28-29(39-22(2)35)30(40-23(3)36)31(41-24(4)37)32(42-28)33-43(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3 |
InChI-Schlüssel |
ZSFLCDHJAUISKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12110142.png)

![6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine](/img/structure/B12110160.png)



![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)
![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)


![[1,1'-Biphenyl]-4-amine, 2',5'-dichloro-](/img/structure/B12110233.png)
